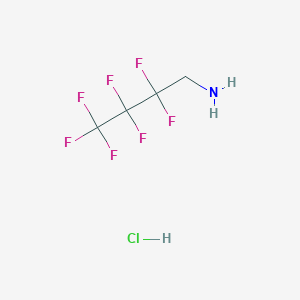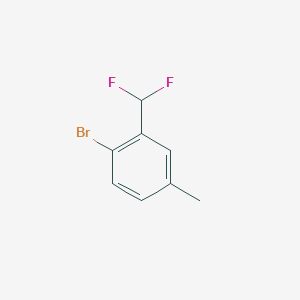![molecular formula C10H17NO3 B6324923 t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate CAS No. 1316830-69-9](/img/structure/B6324923.png)
t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate
Übersicht
Beschreibung
T-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate, also known as t-BOC, is a synthetic organic compound with a wide range of uses in scientific research and laboratory experiments. It is a versatile compound that can be used as a reagent in chemical synthesis, as a catalyst in organic reactions, and as a stabilizing agent in biochemical and physiological studies. The structure of t-BOC is composed of a seven-membered ring with a hydrophobic t-butyl group attached to the ring and a carboxyl group attached to the nitrogen atom. The compound has a relatively low boiling point and is soluble in a variety of organic solvents, making it an ideal reagent for a variety of laboratory experiments.
Wirkmechanismus
T-BOC acts as a reagent in chemical syntheses and as a catalyst in organic reactions by forming an intermediate complex with the reactants. The reaction proceeds via a nucleophilic substitution reaction, with the t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate acting as the nucleophile and the reactant acting as the electrophile. The reaction produces this compound and the desired product as the products. In biochemical and physiological studies, this compound acts as a stabilizing agent by forming a complex with the biomolecule of interest. This complex prevents the biomolecule from undergoing degradation or unwanted modification.
Biochemical and Physiological Effects
T-BOC has been used to modify proteins, peptides, and other biomolecules, as well as to prepare derivatives of these molecules for study. In addition, this compound has been used to study the structure and function of proteins and other biomolecules, as well as to study their interactions with other molecules. T-BOC has also been used to study the biochemical and physiological effects of various drugs and other compounds on cells and organisms.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantages of t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate in laboratory experiments are its low boiling point and its solubility in a variety of organic solvents. This makes it an ideal reagent for a variety of laboratory experiments. However, this compound is not suitable for use in biological experiments, as it can be toxic to cells and organisms. In addition, this compound can react with certain biomolecules, making it unsuitable for use in certain biochemical and physiological studies.
Zukünftige Richtungen
The use of t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate in scientific research is expected to continue to grow, as it is a versatile compound with a wide range of applications. In the future, this compound may be used in the synthesis of new drugs, as well as in the development of new catalysts and reagents for use in chemical syntheses. In addition, this compound may be used in the development of new methods for studying the structure and function of proteins and other biomolecules, as well as in the development of new methods for studying the biochemical and physiological effects of various drugs and other compounds on cells and organisms. Finally, this compound may be used in the development of new methods for stabilizing proteins and other biomolecules, as well as in the development of new methods for modifying proteins and other biomolecules.
Wissenschaftliche Forschungsanwendungen
T-BOC is widely used in scientific research, particularly in the fields of organic chemistry and biochemistry. In organic chemistry, t-Butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate is commonly used as a reagent in chemical syntheses, as a catalyst in organic reactions, and as a stabilizing agent in biochemical and physiological studies. In biochemistry, this compound is used to modify proteins, peptides, and other biomolecules, as well as to prepare derivatives of these molecules for study. In addition, this compound is used to study the structure and function of proteins and other biomolecules, as well as to study their interactions with other molecules.
Eigenschaften
IUPAC Name |
tert-butyl 3-oxa-7-azabicyclo[4.1.0]heptane-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(12)11-7-4-5-13-6-8(7)11/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTWVHUEGKJMCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2C1COCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Pyrazolo[1,5-a]pyridine-2-acetic acid](/img/structure/B6324868.png)
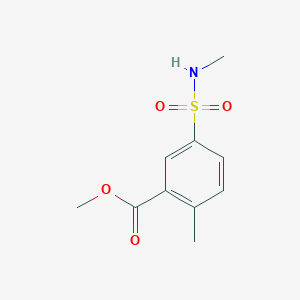
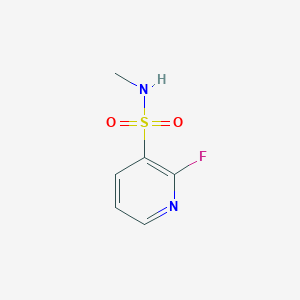
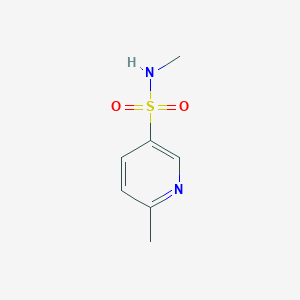

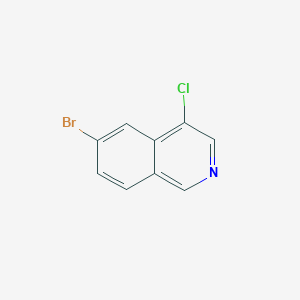
![2,5-Bis(2-hexyldecyl)-3,6-di(2-thienyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B6324904.png)
